Product packaging for Diethyl (2-methylallyl)phosphonate(Cat. No.:CAS No. 51533-70-1)

Diethyl (2-methylallyl)phosphonate

Cat. No.: B1600199
CAS No.: 51533-70-1
M. Wt: 192.19 g/mol
InChI Key: QOZGSMHGXZMADD-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds in Academic Research

Organophosphorus compounds, a class of organic molecules containing phosphorus, are fundamental to numerous areas of academic and industrial research. wikipedia.orgtaylorandfrancis.com Their importance stems from the unique properties conferred by the phosphorus atom, including its variable oxidation states, multivalency, and ability to form stable carbon-phosphorus (C-P) bonds. taylorandfrancis.comnih.gov In synthetic chemistry, these compounds are indispensable. Phosphines serve as crucial ligands in homogeneous catalysis, while phosphonates are extensively utilized as reagents in reactions like the Horner-Wadsworth-Emmons olefination to construct carbon-carbon double bonds. frontiersin.org

Beyond their role as reagents, the inherent bioactivity of many organophosphorus compounds drives significant research in medicinal chemistry and chemical biology. nih.govfrontiersin.org They are found in essential biomolecules and are integral to the development of therapeutics and pesticides. nih.govnih.govmdpi.com Furthermore, the field of materials science leverages organophosphorus compounds for applications such as flame retardants, where they are recognized as effective, environment-benign alternatives to halogenated systems. frontiersin.orgkpi.ua The continuous exploration of new synthetic methods for C-P bond formation and the application of these molecules in asymmetric catalysis, drug discovery, and polymer chemistry underscore their sustained significance in academic research. nih.gov

Positioning of Diethyl (2-methylallyl)phosphonate within Phosphonate (B1237965) Subclasses

Organophosphorus compounds are broadly classified based on the oxidation state and coordination number of the phosphorus atom. wikipedia.org this compound belongs to the predominant class of organophosphorus(V) compounds.

Specifically, it is a phosphonate , characterized by the general formula RP(=O)(OR')₂. wikipedia.org In this structure, a central phosphorus atom is double-bonded to one oxygen atom, single-bonded to two alkoxy groups (–OR'), and single-bonded to a carbon atom of an organic group (R). For this compound, the two R' groups are ethyl groups (–OCH₂CH₃), and the R group is a 2-methylallyl group (–CH₂C(CH₃)=CH₂).

This compound is further categorized as an allylphosphonate . This subclass is defined by the presence of an allyl group attached to the phosphorus atom. The double bond within this allyl group is a key functional feature that dictates the compound's reactivity, making it a valuable substrate for a variety of addition and cycloaddition reactions, as well as for polymerization.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 51533-70-1 sigmaaldrich.comchemicalbook.com
Molecular Formula C₈H₁₇O₃P sigmaaldrich.comchemicalbook.com
Molecular Weight 192.19 g/mol sigmaaldrich.comchemicalbook.com
Boiling Point 62 °C at 0.1 mmHg sigmaaldrich.comchemicalbook.com
Density 1.013 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D) 1.4380 sigmaaldrich.com

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its dual functionality—the phosphonate carbanion for olefination reactions and the allyl group for polymerization or further functionalization. The main research trajectories include its use as a synthetic intermediate and as a monomer in polymer chemistry.

As a Synthetic Intermediate:

A significant application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with aldehydes or ketones to produce alkenes, typically with a high degree of E-selectivity (favoring the trans isomer). nrochemistry.comwikipedia.orgorganic-chemistry.org The phosphonate-stabilized carbanions are generally more nucleophilic than the ylides used in the standard Wittig reaction, allowing them to react with a broader range of carbonyl compounds under milder conditions. wikipedia.org

Beyond general olefination, this compound serves as a specific reactant for the synthesis of complex and bioactive molecules. sigmaaldrich.com Notable examples include:

Antifouling Agents: It is a key reactant in the enantioselective total synthesis of 10-isocyano-4-cadinene (B1246703), a compound investigated for its antifouling properties. sigmaaldrich.com

Analgesic/Anti-inflammatory Agents: The compound is used in the synthesis of azaphosphones, a class of molecules that have been evaluated for potent analgesic and anti-inflammatory activities. sigmaaldrich.com

Versatile Building Blocks: It participates in the regiospecific preparation of 4-oxo-2-alkenylphosphonates. These products are valuable building blocks for constructing polyethylenic chains in more complex organic structures. sigmaaldrich.com

In Polymer Chemistry and Materials Science:

The presence of the polymerizable allyl group allows this compound to be incorporated into polymer chains via copolymerization. This trajectory is primarily focused on developing functional materials, especially flame-retardant polymers . Organophosphorus compounds are known to act as flame retardants through both condensed-phase (promoting char formation) and gas-phase (releasing phosphorus-containing radicals that interrupt combustion) mechanisms. kpi.uanih.gov By covalently bonding the phosphonate moiety to the polymer backbone, researchers aim to create materials with improved and more permanent flame retardancy compared to using additive flame retardants, which can leach out over time. kpi.ua Studies on analogous monomers, such as diethyl vinyl phosphonate, have demonstrated that their incorporation into polymers like polyacrylonitrile (B21495) and polyacrylamide significantly enhances flame retardance. kpi.ua

Table 2: Key Research Applications of this compound

Application Area Specific Use Significance Reference(s)
Organic Synthesis Reagent in Horner-Wadsworth-Emmons (HWE) reactions Forms C-C double bonds with high stereoselectivity. sigmaaldrich.comyoutube.com
Bioactive Molecules Precursor for 10-isocyano-4-cadinene Synthesis of potential antifouling agents. sigmaaldrich.com
Bioactive Molecules Precursor for azaphosphones Synthesis of potential analgesic/anti-inflammatory drugs. sigmaaldrich.com
Synthetic Building Blocks Synthesis of 4-oxo-2-alkenylphosphonates Creates versatile intermediates for further synthesis. sigmaaldrich.com
Polymer Chemistry Comonomer for flame-retardant polymers Imparts flame retardancy through covalently bonded phosphorus. kpi.uanih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17O3P B1600199 Diethyl (2-methylallyl)phosphonate CAS No. 51533-70-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-diethoxyphosphoryl-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZGSMHGXZMADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451687
Record name Diethyl (2-methylallyl)phosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51533-70-1
Record name Diethyl (2-methylallyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (2-methylallyl)phosphonate
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Synthetic Methodologies for Diethyl 2 Methylallyl Phosphonate and Its Derived Structures

Direct Synthetic Routes to Diethyl (2-methylallyl)phosphonate

The direct synthesis of this compound often involves the reaction of triethyl phosphite (B83602) with suitable halogenated precursors.

Formation from Triethyl Phosphite and Halogenated Precursors

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. wikipedia.orgresearchgate.net This reaction classically involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate. mdpi.comeurekaselect.com In the context of this compound synthesis, this would involve the reaction of triethyl phosphite with a 2-methylallyl halide. The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom in the phosphite on the electrophilic carbon of the alkyl halide, forming a quasi-phosphonium intermediate. mdpi.com This is followed by an SN2 attack of the displaced halide anion on one of the ethyl groups of the phosphite, yielding the final phosphonate (B1237965) product and an ethyl halide. wikipedia.org The general reaction is versatile, allowing for the formation of a P-C bond from various aliphatic halides and phosphites. eurekaselect.com

Synthesis of Phosphonate Derivatives Utilizing this compound Precursors

This compound serves as a versatile building block for the synthesis of more complex phosphonate derivatives, including those with cyano groups and dihydrofuran scaffolds.

Preparation of Diethyl (3-cyano-2-methylallyl)phosphonate and Related Compounds

Diethyl (3-cyano-2-methylallyl)phosphonate is an organophosphorus compound that can be synthesized from diethyl phosphite through alkylation. This compound is a valuable intermediate in organic synthesis due to its reactive phosphonate and cyano groups. A related compound, Diethyl cyanomethylphosphonate, is a modified Wittig reagent used to synthesize α,β-unsaturated nitriles. enamine.net The synthesis of Diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate has also been described, which can then be converted to various diethyl 1-[(alkylamino)(cyano)methyl]vinylphosphonates through an allylic rearrangement. researchgate.net

Generation of Dihydrofuran Scaffolds Bearing Phosphonyl Moieties

The synthesis of dihydrofuran scaffolds containing phosphonyl groups can be achieved through cyclization reactions involving precursors derived from this compound.

The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds and is widely used in the synthesis of various phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgresearchgate.net While direct application to form this compound from triethyl phosphite and a suitable halide is a primary route, this reaction is also instrumental in creating a wide array of derivatives. mdpi.comeurekaselect.com The reaction's versatility has led to numerous modifications and applications, expanding the scope of accessible organophosphorus compounds. mdpi.com For instance, the reaction can be promoted by Lewis acids or assisted by microwave irradiation to improve reaction conditions. eurekaselect.com

Manganese(III)-based oxidative free-radical cyclizations are a powerful tool in organic synthesis for constructing cyclic systems. nih.govbrandeis.edu This methodology can be applied to precursors derived from this compound to generate dihydrofuran rings with a phosphonyl moiety. The process typically involves the oxidation of a suitable substrate by a manganese(III) salt, such as manganese(III) acetate, to generate a radical intermediate. nii.ac.jp This radical can then undergo an intramolecular cyclization to form the desired heterocyclic ring system. nii.ac.jp This method has been successfully employed in the synthesis of various carbo- and heterocyclic compounds. nii.ac.jp Recent developments have shown the utility of manganese-mediated cascade radical oxidative cyclization/1,6-conjugate addition reactions to create complex molecular architectures. nih.gov

Synthesis of Alpha-Aminophosphonate and Azaphosphone Derivatives

The conversion of this compound into alpha-aminophosphonates and azaphosphones represents a significant synthetic challenge due to the unactivated nature of the methylallyl group for direct amination. However, indirect methods involving the functionalization of the alkene are plausible. While direct, one-pot syntheses from this compound are not prominently documented, multi-step pathways can be proposed based on established organic reactions.

For the synthesis of alpha-aminophosphonates , a potential route involves the epoxidation of the double bond in this compound, followed by a ring-opening reaction with an amine. This approach would yield a beta-amino-alpha-hydroxyphosphonate, which is a structural isomer of the target alpha-aminophosphonate. To achieve the desired alpha-aminophosphonate structure, a more complex synthetic sequence would be necessary, potentially involving oxidative cleavage of the double bond to form a ketone, followed by a Kabachnik-Fields reaction. The Kabachnik-Fields reaction is a well-established three-component condensation of a ketone or aldehyde, an amine, and a dialkyl phosphite. organic-chemistry.orgrsc.orgsciforum.netnih.gov

Azaphosphone derivatives , specifically those with a cyclic structure, have been synthesized from allylic phosphonates. For instance, the synthesis of 1-aza-3,7-diphosphacyclooctanes has been achieved through the condensation of 1,3-bis(arylphosphino)propanes, formaldehyde, and 5-aminoisophthalic acid. While this does not directly utilize this compound, it demonstrates the formation of azaphosphacyclic structures from phosphine precursors that could potentially be derived from allylic phosphonates.

A more direct, albeit currently undocumented, approach for the synthesis of azaphosphones from this compound could involve a hydrophosphination reaction followed by cyclization with an amino-containing component.

Regiospecific Preparation of 4-Oxo-2-alkenylphosphonates (OAP)

A notable and well-documented transformation of this compound is its conversion into 4-oxo-2-alkenylphosphonates (OAPs). This is achieved through a regiospecific Friedel-Crafts acylation of a silylated intermediate derived from the starting phosphonate. nih.gov This method provides a valuable tool for the construction of complex organic molecules where the OAP moiety serves as a key building block.

The synthesis proceeds in a multi-step sequence:

Silylation: this compound is treated with a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), to generate a carbanion. This carbanion is then quenched with a silylating agent, typically chlorotrimethylsilane (B32843) (TMSCl), to afford a mixture of α- and γ-silylated allylic phosphonates.

Friedel-Crafts Acylation: The mixture of silylated allylic phosphonates is then subjected to a Friedel-Crafts acylation reaction with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.combyjus.com This reaction occurs regiospecifically at the γ-position of the allylic system.

Isomerization: The resulting product is then treated with a base to induce isomerization, leading to the formation of the thermodynamically more stable E-isomer of the 4-oxo-2-alkenylphosphonate.

This methodology allows for the introduction of a variety of acyl groups, leading to a diverse range of OAPs.

Another potential, though less directly documented for this specific substrate, method for the synthesis of related structures involves a [3+2] cycloaddition reaction of nitrile oxides with the alkene of the allylic phosphonate. nih.gov This would lead to the formation of isoxazoline-containing phosphonates, which could potentially be converted to keto-phosphonates through further transformations.

Starting MaterialReagents and ConditionsProductResearch Finding
This compound1. LiHMDS, TMSCl2. Acyl chloride, AlCl₃3. BaseDiethyl (E)-4-oxo-2-alkenylphosphonateThis method allows for the regiospecific preparation of 4-oxo-2-alkenylphosphonates via a Friedel-Crafts acylation of the corresponding silylated allylic phosphonate. nih.gov

Reactivity and Mechanistic Investigations of Diethyl 2 Methylallyl Phosphonate in Organic Transformations

Horner-Wadsworth-Emmons Reaction Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of alkenes. wikipedia.orgconicet.gov.ar In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to furnish an olefin. wikipedia.orgorganic-chemistry.org Diethyl (2-methylallyl)phosphonate is a valuable reagent in this context, providing a route to substituted allylic systems. sigmaaldrich.com

Formation of Conjugated Carbon-Carbon Double Bonds

The HWE reaction employing this compound is a powerful method for the synthesis of conjugated dienes. The reaction proceeds via the deprotonation of the phosphonate (B1237965) at the α-carbon, generating a nucleophilic carbanion. This carbanion then adds to an aldehyde or ketone, forming an intermediate which subsequently eliminates a diethyl phosphate (B84403) salt to yield the carbon-carbon double bond. wikipedia.org

A key feature of the HWE reaction is its ability to establish conjugated systems. For instance, the reaction of the anion of this compound with an α,β-unsaturated aldehyde will produce a 1,3,5-triene system. The versatility of this reaction allows for the construction of extended polyethylenic chains, which are important structural motifs in many natural products and functional materials. sigmaaldrich.com

Stereochemical Control in Olefination Reactions

A significant advantage of the Horner-Wadsworth-Emmons reaction is the high degree of stereocontrol it offers, typically favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This stereoselectivity is influenced by several factors, including the structure of the phosphonate and the carbonyl compound, the reaction conditions (base, solvent, temperature), and the nature of any additives. researchgate.net

The generally accepted mechanism involves the formation of an intermediate oxaphosphetane. nrochemistry.com The thermodynamic stability of the transition states leading to the (E) and (Z) isomers dictates the final stereochemical outcome. In many cases, the transition state leading to the (E)-alkene is lower in energy, resulting in its preferential formation. organic-chemistry.org However, modifications to the standard HWE protocol, such as the Still-Gennari modification which utilizes phosphonates with electron-withdrawing groups, can be employed to favor the formation of (Z)-alkenes. wikipedia.orgnrochemistry.com

Table 1: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
FactorInfluence on Stereoselectivity
Phosphonate Structure Bulky phosphonate esters can enhance (E)-selectivity. Electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl) favor (Z)-alkene formation (Still-Gennari conditions). wikipedia.orgnrochemistry.com
Carbonyl Compound Aromatic aldehydes generally yield almost exclusively (E)-alkenes. wikipedia.org
Base and Counterion The choice of base and its corresponding counterion can impact the stereochemical outcome. researchgate.net
Solvent The polarity and coordinating ability of the solvent can influence the stability of the reaction intermediates. researchgate.net
Temperature Higher reaction temperatures often lead to increased (E)-selectivity. wikipedia.org
Additives The presence of certain metal salts or crown ethers can alter the stereoselectivity of the reaction. researchgate.net

Nucleophilic Substitution Reactions Involving the Phosphonate Group

The phosphorus center in this compound is electrophilic and can undergo nucleophilic substitution. These reactions typically proceed through either a concerted or a stepwise mechanism, involving a pentacoordinate intermediate or transition state. sapub.org The nature of the nucleophile and the leaving group, as well as the reaction conditions, determines the operative pathway. sapub.org

A method for the chemoselective substitution of diethyl phosphonates has been developed using triflic anhydride (B1165640) for activation. This allows for the displacement of one of the ethoxy groups by a variety of nucleophiles, including alcohols, thiols, amines, and carbanions, to form mixed phosphonates, phosphonothioates, phosphonamidates, and phosphinates, respectively. nih.gov This modular approach provides a flexible route to a diverse range of phosphonylated compounds. nih.gov

Condensation Reactions with Carbonyl Compounds

Beyond the canonical Horner-Wadsworth-Emmons reaction, the carbanion derived from this compound can participate in other condensation reactions with carbonyl compounds. For example, it can undergo condensation with esters to form β-ketophosphonates. organic-chemistry.org These β-ketophosphonates are themselves valuable synthetic intermediates. organic-chemistry.orgcore.ac.uk

A general and efficient procedure for the synthesis of β-ketophosphonates involves the reaction of a phosphonate anion with an ester at 0 °C. organic-chemistry.org This method avoids the cryogenic temperatures often required for such transformations and is amenable to large-scale synthesis. organic-chemistry.org

Application in Enantioselective Synthesis

The development of enantioselective transformations is a central goal in modern organic chemistry. This compound and its derivatives have found application in the synthesis of chiral molecules, often through catalytic asymmetric reactions.

Total Synthesis of Complex Chiral Molecules

The Horner-Wadsworth-Emmons reaction, including variants that utilize this compound, is a widely used tool in the total synthesis of natural products. sigmaaldrich.comconicet.gov.ar Its reliability and stereoselectivity make it suitable for constructing key carbon-carbon bonds within complex molecular architectures. conicet.gov.ar For instance, it has been employed in the synthesis of macrocycles, alkaloids, and other biologically active compounds. conicet.gov.ar

One notable application is the enantioselective total synthesis of 10-isocyano-4-cadinene (B1246703), an antifouling agent. sigmaaldrich.com In this synthesis, a derivative of this compound was likely used in a key olefination step to establish a specific stereocenter and build the carbon skeleton of the target molecule.

Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of α-hydroxy phosphonates. nih.gov While not directly involving this compound in its allylic form, these methods highlight the broader utility of phosphonate-containing building blocks in asymmetric synthesis. For example, the aldol (B89426) reaction of diethyl acetylphosphonate with aldehydes, catalyzed by L-proline, can produce α-hydroxy-β-ketophosphonates with high enantiomeric excess. nih.gov

Advanced Mechanistic Studies

Advanced mechanistic studies are crucial for understanding and predicting the behavior of phosphonates in chemical reactions. These investigations provide insights into reaction pathways, selectivity, and the potential for developing novel synthetic methodologies.

Computational Elucidation of Reaction Pathways for Related Phosphonates

While specific computational studies on the reaction pathways of this compound are not extensively documented in the literature, density functional theory (DFT) has been employed to scrutinize the mechanisms of related phosphonates. A notable example is the DFT study of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. ed.ac.ukresearchgate.net Such computational analyses are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energies, thereby providing a theoretical framework for experimentally observed outcomes.

In the case of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311(d,p) level of theory were used to investigate the regiosomeric reaction paths. ed.ac.ukresearchgate.net The calculations revealed that the reaction proceeds via a nucleophilic attack of the phosphinite on one of the chlorine atoms of the phosphonate, which is in agreement with experimental findings. ed.ac.ukresearchgate.net The analysis of the frontier molecular orbitals (HOMO and LUMO) indicated that the LUMO of diethyl trichloro-methyl phosphonate is primarily localized on the chlorine atom, supporting the observed regioselectivity of the nucleophilic attack.

These computational approaches provide a powerful tool for predicting the reactivity of other phosphonates, including this compound, and for designing new reactions with desired outcomes.

Investigation of Regioselectivity and Migratory Aptitudes

Regioselectivity is a critical aspect of the reactivity of unsymmetrical reagents like this compound. The presence of multiple reactive sites—the carbon-carbon double bond and the phosphonate group—allows for different modes of reaction. The investigation of regioselectivity determines which part of the molecule will preferentially react under specific conditions. For instance, in the silylation followed by Friedel-Crafts acylation of this compound, regiospecific preparation of 4-oxo-2-alkenylphosphonates is achieved. sigmaaldrich.com

Migratory aptitude, the relative ability of a group to move from one atom to another during a molecular rearrangement, is another important factor in understanding the reaction mechanisms of phosphonates. wikipedia.orgslideshare.net While specific studies on the migratory aptitude of the 2-methylallyl group in this phosphonate are scarce, general principles of migratory aptitude in cationic rearrangements can be considered. wikipedia.orgnih.gov Typically, the group that can best stabilize the resulting carbocation has the highest migratory aptitude. slideshare.netnih.gov The general order of migratory aptitude for alkyl groups in some rearrangements has been determined, though it can be influenced by various factors within the reaction. wikipedia.org

Table 1: General Migratory Aptitude of Various Groups in Cationic Rearrangements

Migrating GroupRelative Aptitude
Hydride (H⁻)Highest
Aryl (e.g., Phenyl)High
Alkyl (more substituted)Moderate to High
Alkyl (less substituted)Lower

This table presents a generalized trend and can vary depending on the specific reaction.

DFT calculations have been shown to be a valuable tool in predicting and explaining migratory aptitudes in complex rearrangements by analyzing the stability of transition states and intermediates. nih.gov

Tandem Reactions and Multi-component Processes

Tandem reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, often with high atom economy. beilstein-journals.orgthieme-connect.de While this compound itself is a reactant for the synthesis of various compounds sigmaaldrich.com, the broader class of phosphonates is extensively used in such processes.

For example, diethyl phosphite (B83602) is a common component in MCRs for the synthesis of heterocyclic phosphonates. nih.govbeilstein-journals.org One such reaction involves the one-pot, three-component synthesis of N-arylisoquinolone-1-phosphonates from 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate, catalyzed by copper(I) iodide. beilstein-journals.org Similarly, the synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate is achieved through a multi-component reaction of salicylaldehyde, malononitrile, and diethyl phosphite. nih.gov

Table 2: Examples of Multi-component Reactions Involving Phosphonates

Reaction TypeReactantsCatalystProduct
Synthesis of N-arylisoquinolone-1-phosphonates2-(2-formylphenyl)ethanones, Aromatic amines, Diethyl phosphonateCuIN-arylisoquinolone-1-phosphonates
Synthesis of Diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonateSalicylaldehyde, Malononitrile, Diethyl phosphiteTEADiethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate

These examples highlight the utility of phosphonates in constructing complex molecular architectures through efficient tandem and multi-component strategies. The reactivity of the phosphonate group, often after activation, plays a key role in the cyclization and bond-forming steps of these reactions.

Advanced Spectroscopic and Computational Characterization of Diethyl 2 Methylallyl Phosphonate

Gas-Phase Vibrational Spectroscopy Investigations

Vibrational spectroscopy in the gas phase is a powerful tool for characterizing the fundamental structure and dynamics of molecules, free from intermolecular interactions that are present in condensed phases.

Studying low volatility compounds like DEMaP in the gas phase presents a significant challenge due to their low vapor pressure at ambient temperatures. nih.govresearchgate.net However, the high brilliance and flux of synchrotron radiation sources, such as the AILES beamline at the SOLEIL synchrotron facility, have enabled groundbreaking investigations into these types of molecules. nih.govacs.org By coupling the intense synchrotron light with long path length gas cells, researchers have overcome previous limitations associated with conventional thermal sources, achieving parts-per-million (ppm) level detection for DEMaP across the entire infrared (IR) domain. nih.govacs.orgresearchgate.net This enhanced sensitivity allows for the detailed recording of vibrational spectra, which is essential for unambiguous identification and structural analysis. nih.govresearchgate.net For instance, studies have successfully recorded the mid-IR and near-IR spectra of organophosphorus compounds, assigning the observed vibrational modes with the aid of theoretical predictions. nih.govacs.org

The terahertz (THz) and far-infrared (FIR) regions of the electromagnetic spectrum, typically spanning from 20 to 600 cm⁻¹, are particularly informative for studying the large-amplitude, low-frequency vibrations and torsional modes of flexible molecules like DEMaP. nih.govresearchgate.net These collective and non-localized vibrational modes are highly sensitive to the molecule's conformational structure. researchgate.netresearchgate.net The exceptional signal-to-noise ratio achievable with synchrotron sources in this low-frequency range has permitted the first-ever gas-phase conformational analysis of the highly flexible DEMaP molecule. nih.govacs.orgresearchgate.net The experimental FIR/THz spectra are interpreted by comparing them with theoretical spectra calculated for the various low-energy conformers of the molecule, providing a powerful synergy between experimental and computational approaches. nih.govacs.orgresearchgate.net This region often reveals the largest frequency differences between conformers, making it a critical tool for identifying their presence in a sample. researchgate.netresearchgate.net

Conformational Analysis through High-Level Theoretical Calculations

Due to its structural flexibility, stemming from rotations around several single bonds, Diethyl (2-methylallyl)phosphonate can exist in multiple spatial arrangements known as conformers. High-level quantum chemistry calculations are indispensable for exploring the complex potential energy surface of such molecules. nih.govresearchgate.net

Research has shown that for DEMaP, a gas-phase conformational analysis requires the consideration of at least four low-energy conformers. nih.govacs.orgresearchgate.net These calculations, often performed using methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with extensive basis sets (e.g., 6-311++G(d,p)), predict the geometries and relative energies of these stable conformers. researchgate.netresearchgate.net The results of these calculations are crucial for the assignment of complex vibrational spectra, especially in the FIR/THz region where the spectral features of different conformers can overlap. nih.govresearchgate.net For similar molecules like diethyl methylphosphonate (B1257008) (DEMP), theoretical calculations have indicated the presence of several low-energy conformers, which were subsequently confirmed by Fourier-transform microwave spectroscopy.

The following table presents a hypothetical representation of calculated relative energies for the four most stable conformers of DEMaP, as suggested by research findings. nih.govresearchgate.net

ConformerRelative Energy (kJ/mol)Computational Method
Conformer I0.00MP2/6-311++G(d,p)
Conformer II1.50MP2/6-311++G(d,p)
Conformer III3.20MP2/6-311++G(d,p)
Conformer IV4.80MP2/6-311++G(d,p)

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a cost-effective yet accurate means to investigate the electronic structure and reactivity of molecules.

DFT methods, such as B3LYP, M06-2X, and MPW1K, are widely used to study the mechanisms of reactions involving phosphonates. ijcce.ac.irresearchgate.net These studies calculate important thermodynamic parameters like reaction enthalpies and Gibbs free energies, which determine the spontaneity of a reaction. researchgate.net For example, in the hydrolysis of diethyl alkylphosphonates, DFT can be used to model the reaction pathway and establish an order of reactivity based on the nature of the alkyl chain. mdpi.com

Kinetic studies using DFT focus on calculating the activation energy barriers of reaction pathways. mdpi.com By identifying the transition state (TS) structures connecting reactants and products, the rate-determining steps of a reaction can be elucidated. mdpi.comnih.gov For instance, DFT calculations have shown that for the reaction of certain antioxidants with free radicals, the hydrogen atom transfer (HAT) mechanism is often thermodynamically and kinetically preferred over other pathways like single electron transfer. researchgate.net These computational insights are invaluable for understanding reaction mechanisms at a molecular level.

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from DFT calculations that provides insights into the chemical reactivity and stability of a molecule. ijcce.ac.ir A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. ijcce.ac.ir

In the context of reaction pathways, the HOMO-LUMO gap can be analyzed for reactants, transition states, and products to understand how reactivity changes throughout the course of the reaction. For example, in photocatalysis studies, the bandgap energy, which is the solid-state equivalent of the HOMO-LUMO gap, is a key factor determining the photocatalytic activity of a material. acs.org Analysis of local descriptors like the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) helps to identify the most probable sites for electrophilic and nucleophilic attack, thereby predicting the course of a reaction. ijcce.ac.ir

Diethyl 2 Methylallyl Phosphonate in Advanced Organic Synthesis

Versatile Building Block for Complex Molecular Architectures

Diethyl (2-methylallyl)phosphonate serves as a highly adaptable precursor for the creation of intricate molecular structures. Its utility is highlighted in its application for the regiospecific preparation of 4-oxo-2-alkenylphosphonates (OAPs). sigmaaldrich.com This transformation, achieved through silylation followed by a Friedel-Crafts acylation and subsequent isomerization, yields OAPs that are themselves valuable building blocks for the assembly of polyethylenic chains. sigmaaldrich.com The phosphonate (B1237965) moiety within the molecule provides a handle for further chemical modifications, including the Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds. sigmaaldrich.com

The versatility of this compound extends to its participation in multicomponent reactions, which are highly efficient processes for building molecular complexity in a single step. These reactions allow for the introduction of the phosphonate group into a variety of molecular scaffolds, leading to the synthesis of diverse and potentially biologically active compounds.

Synthesis of Phosphonate-Containing Heterocycles

The incorporation of a phosphonate group into heterocyclic rings can significantly influence their biological activity. This compound has proven to be an effective starting material for the synthesis of a range of phosphonate-containing heterocycles.

Synthesis of Azaphosphone Derivatives

This compound is a key reactant in the synthesis of azaphosphone derivatives. sigmaaldrich.com These compounds, which are heterocyclic structures containing both nitrogen and phosphorus, have been investigated for their potential analgesic and anti-inflammatory properties. sigmaaldrich.com The synthesis often involves the reaction of this compound with suitable nitrogen-containing precursors to construct the azaphosphone ring system.

Construction of Dihydrofuran Scaffolds

The construction of dihydrofuran scaffolds, five-membered oxygen-containing heterocycles, can be achieved using phosphonate-based reagents. While direct use of this compound for this specific purpose is not extensively detailed, related phosphonates are instrumental in such syntheses. For instance, the Wittig-Horner reaction involving phosphonates like diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate is a well-established method for forming the carbon-carbon double bond necessary for subsequent cyclization into dihydrofuran derivatives. orgsyn.org This highlights the general utility of phosphonates in constructing such heterocyclic systems.

Formation of Fused Thiadiazine Systems

The synthesis of fused thiadiazine systems, which are heterocyclic structures containing both sulfur and nitrogen, can be accomplished through addition-cyclization protocols. nih.gov Horner-Wadsworth-Emmons (HWE) reagents, which can be derived from phosphonates, are reacted with 1,2,4-triazole-3-thiols to generate these fused heterocyclic phosphonates. nih.gov Research has shown that fused thiadiazole-phosphonates exhibit significant antimicrobial activity. nih.gov

Intermediate in Stereoselective Total Synthesis

The precise control of stereochemistry is paramount in the synthesis of complex, biologically active molecules. This compound has emerged as a valuable intermediate in stereoselective total synthesis, enabling the preparation of specific enantiomers of natural products and their analogues.

Enantioselective Synthesis of Natural Products and Analogues

A notable application of this compound is in the enantioselective total synthesis of the marine natural product 10-isocyano-4-cadinene (B1246703) and its stereoisomers. sigmaaldrich.com This compound has demonstrated antifouling activity, making its stereoselective synthesis a significant achievement. The synthesis utilizes this compound as a key building block to construct the carbon skeleton with the desired stereochemistry. sigmaaldrich.com The development of organocatalytic methods, such as L-proline-catalyzed cross-aldol reactions of α-ketophosphonates, has further expanded the ability to synthesize optically active α-hydroxy phosphonates with high enantiomeric purity, which are valuable precursors for various biologically active molecules. nih.gov

Preparation of Functionalized Phosphonates

The phosphonate moiety is a key functional group in organic chemistry, and the ability to introduce it and further functionalize the molecule is of great importance. This compound is a valuable precursor in this context, allowing for the synthesis of more complex phosphonate derivatives through a variety of chemical transformations.

A significant application of this compound is in the regiospecific preparation of 4-oxo-2-alkenylphosphonates (OAPs). These compounds are valuable intermediates as they can be used in the construction of polyethylenic chains through reactions such as the Horner-Wadsworth-Emmons olefination. nih.govsigmaaldrich.com The synthesis of OAPs from this compound is a multi-step process involving silylation, followed by a Friedel-Crafts acylation and subsequent isomerization. nih.govsigmaaldrich.com

Step 1: Silylation

The first step involves the deprotonation of this compound with a strong base, followed by quenching with an electrophilic silylating agent. The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) ensures the efficient formation of the phosphonate carbanion. This is then trapped with chlorotrimethylsilane (B32843) to yield a mixture of α- and γ-silylated allylic phosphonates. nih.gov

Step 2: Friedel-Crafts Acylation

The mixture of silylated allylic phosphonates is then subjected to a Friedel-Crafts acylation reaction without the need for separation. This classic carbon-carbon bond-forming reaction introduces an acyl group to the molecule. The reaction is typically carried out using an acyl chloride in the presence of a Lewis acid catalyst. This step is crucial for introducing the "oxo" functionality into the phosphonate backbone.

Step 3: Isomerization

The final step is a base-promoted isomerization of the double bond to afford the thermodynamically more stable 4-oxo-2-alkenylphosphonate. This isomerization brings the double bond into conjugation with the phosphonate group, resulting in the desired OAP product.

The versatility of this method allows for the synthesis of a variety of OAPs by simply changing the acyl chloride used in the Friedel-Crafts acylation step. The table below illustrates the types of OAPs that can be synthesized using this methodology.

Starting MaterialAcyl ChlorideResulting 4-Oxo-2-alkenylphosphonate (OAP)
This compoundAcetyl chlorideDiethyl (4-oxo-2-penten-2-yl)phosphonate
This compoundPropionyl chlorideDiethyl (4-oxo-2-hexen-2-yl)phosphonate
This compoundBenzoyl chlorideDiethyl (4-oxo-4-phenyl-2-buten-2-yl)phosphonate

These synthesized OAPs are then poised for further transformations. The presence of the phosphonate group and the α,β-unsaturated ketone system makes them ideal substrates for the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction of an OAP with an aldehyde or ketone provides a powerful method for the stereoselective formation of a new carbon-carbon double bond, thus extending the carbon chain. wikipedia.orgnih.gov By choosing the appropriate aldehyde or ketone, this reaction can be used iteratively to construct complex polyethylenic chains, which are important structural motifs in many natural products and functional materials.

Research on Biological and Biomedical Applications of Diethyl 2 Methylallyl Phosphonate Derivatives

Synthesis of Bioactive Compounds

Diethyl (2-methylallyl)phosphonate is a key reactant in the synthesis of diverse bioactive compounds, leveraging its phosphonate (B1237965) moiety and reactive allyl group for further chemical modifications.

This compound serves as a crucial building block in the development of more complex, pharmaceutically relevant molecules. It participates in the synthesis of α-aminophosphonate derivatives and azaphosphones, which have been evaluated for their biological properties. mdpi.com The compound's utility extends to its use in the Horner-Wadsworth-Emmons reaction to create conjugated carbon-carbon double bonds, a common feature in many bioactive natural products and drugs. sigmaaldrich.com Furthermore, it is a reactant in the preparation of 4-oxo-2-alkenylphosphonates, which are valuable intermediates for constructing polyethylenic chains found in various biologically active structures. mdpi.comsigmaaldrich.com

While the broader class of phosphonates, particularly acyclic nucleoside phosphonates (ANPs), has yielded clinically significant antiviral drugs, specific research detailing the synthesis and antiviral activity of derivatives originating directly from this compound is not extensively documented in the reviewed literature. The general success of ANPs, which feature a phosphonomethyl group and are resistant to enzymatic degradation, suggests that the phosphonate scaffold is a promising area for antiviral drug discovery. However, dedicated studies on the antiviral potential of direct derivatives of this compound remain an area for future exploration.

The application of this compound derivatives specifically for targeting metabolic diseases is not a prominent focus in the available scientific literature. Research into phosphonates for metabolic disorders often involves modifying core structures like pyroglutamic acid to develop pharmacologically active compounds for central nervous system diseases. farmaceut.org Although phosphonates are recognized for their importance in medicinal chemistry, direct synthetic pathways from this compound to agents for metabolic diseases have not been specifically detailed.

A significant application of this compound is in the synthesis of compounds with analgesic and anti-inflammatory properties. The compound is a documented reactant in the creation of azaphosphones, which have been identified as potent analgesic and anti-inflammatory agents. mdpi.com Research has also focused on novel fused-cyclopentenone phosphonates, demonstrating that this class of compounds possesses profound anti-inflammatory activity. nih.gov One such derivative, diethyl 3-nonyl-5-oxo-3,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-4-ylphosphonate (P-5), was shown to be effective in reducing pro-inflammatory cytokines in cellular models and ameliorating inflammation in an animal model of colitis. nih.gov This highlights the potential of using this compound as a scaffold to develop new treatments for inflammatory conditions.

Enzymatic Inhibition Studies of Related Phosphonates

Phosphonates, including derivatives of this compound, are recognized for their ability to act as enzyme inhibitors. scite.aiyoutube.com Their structural similarity to natural phosphate (B84403) and pyrophosphate substrates allows them to bind to the active sites of enzymes that metabolize these molecules. scite.ainih.gov This mimicry often leads to potent competitive inhibition. nih.gov The carbon-phosphorus (C-P) bond in phosphonates is significantly more stable than the phosphate ester (P-O-C) bond found in biological substrates, making them resistant to enzymatic cleavage and enabling prolonged or, in some cases, irreversible inhibition. nih.govdocer.pl

Reactive phosphonate diesters have been specifically designed to inhibit serine proteases and esterases, such as trypsin, chymotrypsin, and butyrylcholinesterase. nih.gov The mechanism often involves the phosphonate acting as a stable mimic of the transition state of the enzymatic reaction. Furthermore, phosphonates and especially bisphosphonates are effective inhibitors of enzymes within the isoprenoid biosynthetic pathway, such as farnesyl pyrophosphate synthase (FPPS). scite.ainih.gov This enzyme is a target for drugs used in treating bone-resorption disorders. nih.gov

The inhibitory action of phosphonates extends to a wide array of biological processes. For instance, phosphonate nucleotide analogs like Tenofovir can inhibit viral polymerases, such as the SARS-CoV-2 RNA polymerase, highlighting their antiviral potential. nih.gov Another example is the antibiotic fosfomycin, which inhibits an enzyme crucial for bacterial cell wall biosynthesis. nih.govnih.gov The versatility of phosphonates as enzyme inhibitors underscores their importance in medicinal chemistry and drug discovery. docer.pl

Table 1: Examples of Enzymes Inhibited by Phosphonate Derivatives

Enzyme Class Specific Enzyme(s) Biological Significance
Proteases/Esterases Trypsin, Chymotrypsin, Butyrylcholinesterase Involved in digestion and nerve signal transmission. nih.gov
Synthases Farnesyl Pyrophosphate Synthase (FPPS) Key enzyme in the isoprenoid biosynthetic pathway. scite.ainih.gov
Polymerases SARS-CoV-2 RNA Polymerase Crucial for viral replication. nih.gov
Transferases UDP-N-acetylglucosamine enolpyruvyl transferase Essential for bacterial peptidoglycan biosynthesis. nih.gov

Applications in Agricultural Chemistry

In the realm of agricultural science, phosphonate compounds serve diverse and critical functions, ranging from plant growth regulation to crop protection. youtube.comnih.gov

Intermediate in Pesticide and Herbicide Synthesis

Phosphonates are crucial intermediates in the production of a variety of agrochemicals, including pesticides and herbicides. nih.govgoogle.com Their chemical reactivity, particularly the P-H bond in precursor molecules like diethyl phosphite (B83602), allows for the creation of more complex organophosphorus compounds. wikipedia.org The Michaelis-Arbuzov and Michaelis-Becker reactions are common synthetic routes used to form the stable C-P bond that characterizes these molecules, starting from phosphites. wikipedia.orgmdpi.comrsc.org

One of the most prominent examples of a phosphonate-derived agrochemical is glyphosate, the active ingredient in the herbicide Roundup. youtube.comgoogle.comwikipedia.org H-phosphonates are key industrial intermediates in its synthesis. google.com Similarly, thiophosphonates, where a sulfur atom replaces an oxygen atom, are reactive components in many pesticides. wikipedia.org The synthesis of novel mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates has been explored for their potential herbicidal activity. mdpi.com this compound itself serves as a reactant in the synthesis of compounds with antifouling activity, which is a related application in controlling unwanted biological growth. sigmaaldrich.com The versatility of phosphonate chemistry allows for the generation of a wide library of compounds for screening as potential agrochemicals. mdpi.comrsc.org

Table 2: Agrochemicals Synthesized from Phosphonate Intermediates

Agrochemical Type Phosphonate Intermediate Role
Glyphosate Herbicide Synthesized from H-phosphonate intermediates. youtube.comgoogle.com
Glufosinate Herbicide Synthesis involves phosphonate precursors. researchgate.net
Fosetyl-Al Fungicide A phosphonate-based fungicide. rsc.org
Ethephon Plant Growth Regulator A commercially significant phosphonate compound. youtube.comwikipedia.org
Various Insecticides Insecticide Thiophosphonate derivatives are used as active components. wikipedia.org

Applications in Materials Science and Polymer Chemistry

Polymer Modification and Property Enhancement

The incorporation of diethyl (2-methylallyl)phosphonate into polymer structures can lead to significant improvements in their physical and chemical properties. This modification can be achieved through copolymerization or as an additive, offering a pathway to tailor polymers for specific performance requirements.

Phosphorus-containing compounds, including phosphonates, can influence the degradation pathways of polymers. rsc.org The introduction of this compound into a polymer matrix can modify its thermal stability. rsc.org While the presence of P-C and P-O bonds, which have relatively low bond energies, might lower the initial decomposition temperature, they often promote char formation at higher temperatures. rsc.org This char layer can act as a protective barrier, limiting the release of flammable gases and heat transfer, thereby enhancing the material's resistance to degradation under thermal stress. rsc.org

The addition of plasticizers is a common method to improve the flexibility of polymeric materials. researchgate.net Organophosphorus compounds, particularly esters, are known to function as both flame retardants and plasticizers. alfa-chemistry.com This dual functionality makes them valuable in applications where both flexibility and fire safety are critical.

This compound serves as a reactant in the synthesis of 4-oxo-2-alkenylphosphonates (OAP). sigmaaldrich.comscientificlabs.co.uk These OAPs are valuable building blocks for the construction of polyethylenic chains. sigmaaldrich.comscientificlabs.co.uk This application highlights the role of this compound in creating complex polymer architectures. The process involves a silylation step followed by a Friedel-Crafts acylation and isomerization to yield the desired OAP. sigmaaldrich.com

Role in Flame Retardant Formulations

Phosphorus-based flame retardants (PFRs) are increasingly used as halogen-free alternatives in various polymers. nih.gov These compounds can act in both the gas phase and the condensed phase to inhibit combustion. nih.govflameretardants-online.com

In the condensed phase, upon heating, phosphorus compounds can decompose to form phosphoric acid. alfa-chemistry.comflameretardants-online.com This acid promotes the dehydration of the polymer, leading to the formation of a carbonaceous char layer on the surface. rsc.orgflameretardants-online.comresearchgate.net This char acts as an insulating barrier, reducing the transfer of heat and flammable volatile gases. rsc.orgresearchgate.net

In the gas phase, phosphorus-containing species, such as PO• radicals, can be released. alfa-chemistry.comflameretardants-online.com These radicals interfere with the chain reactions of combustion in the flame, effectively acting as flame inhibitors. alfa-chemistry.comnih.govflameretardants-online.com The efficiency of a phosphorus flame retardant depends on its chemical structure and its interaction with the specific polymer during pyrolysis. nih.gov this compound, as an organophosphorus compound, can be utilized in such formulations. alfa-chemistry.comgoogle.com

Table 1: Mechanisms of Phosphorus-Based Flame Retardants

Phase Mechanism Description
Condensed Phase Char Formation Phosphorus compounds promote the formation of a protective carbonaceous layer on the polymer surface, which insulates the material and reduces the release of flammable gases. rsc.orgflameretardants-online.comresearchgate.net
Intumescence The char layer swells, creating a thicker, more effective insulating barrier. nih.gov
Glass Formation Formation of an inorganic glass layer that protects the polymer surface. nih.gov
Gas Phase Flame Inhibition Phosphorus-containing radicals (e.g., PO•) are released and interfere with the chemical reactions of combustion in the flame. alfa-chemistry.comnih.govflameretardants-online.com

Use as Plasticizers

Organophosphorus compounds are recognized for their dual functionality as both flame retardants and plasticizers. alfa-chemistry.com Plasticizers are additives that increase the flexibility and durability of a material. The ester groups in compounds like this compound can increase the free volume between polymer chains, thereby lowering the glass transition temperature and imparting greater flexibility. This plasticizing effect is particularly useful in applications such as flexible PVC and polyurethane foams. alfa-chemistry.com The use of phosphorus-based plasticizers offers the added benefit of improved fire safety. alfa-chemistry.com

Exploration in Biodegradable Materials Research

Polyphosphoesters, a class of polymers that includes structures derived from phosphonates, have gained attention as biodegradable materials. researchgate.net Their biodegradability stems from the hydrolytically labile phosphoester bonds in their backbone. researchgate.net This property makes them promising candidates for biomedical applications, such as in drug delivery systems and temporary implants. researchgate.net Research has explored the synthesis of biodegradable polymers through the ring-opening polymerization of cyclic phosphate (B84403) esters. researchgate.net While direct research on this compound in this specific area is not extensively documented in the provided results, the broader class of poly(alkylene phosphates) and polyphosphoesters, which share chemical similarities, are noted for their biodegradability. researchgate.netgoogle.com

Potential as Electrolyte Additives in Energy Storage Systems (Based on Related Phosphonates)

Safety concerns regarding the flammability of electrolytes in lithium-ion batteries have driven research into flame retardant additives. google.commdpi.com Organophosphorus compounds, including phosphonates and phosphates, are being investigated for this purpose. google.commdpi.comnih.gov These additives can suppress the combustion of the highly flammable organic solvents used in electrolytes. mdpi.com

Phosphonate-based additives can enhance the thermal stability of the electrolyte and participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surfaces. nih.govresearchgate.net A robust SEI is crucial for the long-term cycling performance and safety of lithium-ion batteries. researchgate.net For instance, fluorinated phosphate esters have been shown to improve capacity retention during cycling. researchgate.net Nanoporous metal phosphates derived from phosphonates have also demonstrated potential as electrode materials for supercapacitors, exhibiting high specific capacitance and cycling stability. nih.gov While the direct use of this compound as an electrolyte additive is an area for further exploration, the performance of related phosphonates suggests its potential in enhancing the safety and performance of energy storage devices. nih.govresearchgate.netnih.gov

Emerging Research Directions and Future Outlook

Catalytic Applications in Organic Transformations

Diethyl (2-methylallyl)phosphonate serves as a key reactant and building block in a variety of important organic reactions. Its primary role is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for forming carbon-carbon double bonds with high stereoselectivity. sigmaaldrich.com In this capacity, it provides a reliable route to conjugated alkenes, which are precursors to complex molecular architectures.

Research is actively exploring the expansion of its utility. For example, it is used as a reactant in the preparation of 4-Oxo-2-alkenylphosphonates. sigmaaldrich.com This transformation involves silylation followed by a regiospecific Friedel-Crafts acylation and isomerization, yielding building blocks that are valuable for constructing polyethylenic chains. sigmaaldrich.com Furthermore, related phosphonates like Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate are instrumental in the Wittig–Horner synthesis of enol ethers, which are versatile intermediates for the one-carbon homologation of carbonyl compounds. orgsyn.org The ongoing development in this area focuses on creating more efficient catalytic systems and expanding the scope of reactions where this phosphonate (B1237965) can be used to generate complex molecular structures.

Further Exploration of Structure-Activity Relationships in Bioactive Derivatives

A significant area of future research lies in the synthesis and biological evaluation of derivatives of this compound. The phosphonate moiety is a known pharmacophore, and modifying the allylic group can lead to compounds with a wide range of biological activities. For instance, the parent compound is a reactant in the synthesis of azaphosphones, which have shown potential as analgesic and anti-inflammatory agents. sigmaaldrich.com It is also used in the enantioselective total synthesis of 10-isocyano-4-cadinene (B1246703), a marine natural product with demonstrated antifouling activity. sigmaaldrich.com

The exploration of structure-activity relationships (SAR) is crucial in this field. Studies on other phosphonate-containing molecules provide a roadmap for this research. For example, research on the phosphonate antibiotic dehydrophos has shown that both the phosphonate monomethyl ester and the vinyl phosphonate group are critical for its bactericidal activity. rsc.org Similarly, studies on acylated α-hydroxy-benzylphosphonates have identified that specific modifications, such as benzoylation, can increase cytotoxic activity against various cancer cell lines. nih.gov Future work will likely involve synthesizing a library of derivatives of this compound and systematically testing them to understand how structural changes influence their biological profiles, leading to the development of more potent and selective therapeutic agents. The use of phosphonates as mimetics for amino acids in designing biologically active peptide analogues is another promising avenue. nih.gov

Development of Novel Synthetic Strategies for Enhanced Efficiency

While established methods for synthesizing phosphonates exist, such as the Michaelis-Arbuzov reaction, ongoing research is focused on developing more efficient, scalable, and environmentally friendly synthetic routes. chemicalbook.comgoogle.com The classic Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, is a cornerstone of phosphonate synthesis. chemicalbook.com However, innovations are continuously being sought to improve yields and reduce by-products.

Novel strategies include the use of different catalysts and reaction conditions. For example, procedures have been developed for synthesizing phosphonates using Grignard reagents, which can offer improved yields and simplified purification for certain substrates. orgsyn.org Another approach involves the chemicalbook.comresearchgate.net-Wittig rearrangement of α-allyloxy methylphosphonates to create functionalized phosphonates. researchgate.net The development of processes that minimize waste, avoid harsh reagents, and allow for the synthesis of a wider variety of functionalized phosphonates remains a high priority for chemists in this field.

Advanced Computational Modeling for Predictive Research and Material Design

The integration of advanced computational modeling is set to revolutionize the design of new materials and molecules based on the phosphonate scaffold. Computational chemistry, particularly methods like Density Functional Theory (DFT), allows researchers to predict the electronic, structural, and reactive properties of molecules before they are synthesized in the lab. This predictive power accelerates the discovery process and reduces the resources spent on trial-and-error experimentation.

In the context of material science, phosphonates such as Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate are synthesized as intermediates for emissive materials used in organic electronics. nih.gov Computational modeling can be used to predict the photophysical properties (e.g., emission wavelengths, quantum yields) of these materials, guiding the design of new π-conjugated systems with tailored characteristics for applications in OLEDs and sensors. nih.gov By modeling reaction pathways and transition states, computational tools can also aid in the development of the novel synthetic strategies discussed in the previous section, helping to optimize reaction conditions for higher efficiency and selectivity.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the synthesis of phosphonates, with a focus on creating processes that are safer, more efficient, and produce less waste. sciencedaily.com A key technological advancement in this area is the adoption of flow chemistry, where reactions are carried out in continuous-flow reactors instead of traditional batch reactors.

Flow chemistry offers significant advantages for phosphonate synthesis, which can often be highly exothermic. Microfluidic reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and significantly reducing reaction times. lew.ro For example, the synthesis of hydroxymethyl phosphonates in a microfluidic reactor has been shown to dramatically increase yield and purity while lowering the production of by-products compared to conventional batch methods. lew.ro The reaction time can be reduced from hours to minutes, and the improved safety profile allows for reactions to be run at temperatures above the solvent's boiling point, further accelerating the process. lew.ro Future research will focus on adapting more phosphonate syntheses to flow systems and integrating these technologies with green solvents and catalytic systems to create truly sustainable manufacturing processes. sciencedaily.com The efficient recovery and recycling of phosphorus, a critical raw material, also remains a key goal for sustainable phosphonate chemistry. sciencedaily.com

CompoundMolar Ratio (Phosphite:HCHO)Temperature (°C)Time (min)Yield (%)Purity (%)
DMHP 1:1.3125896.799.2
DEHP 1:1.3130896.599.1
DPHP 1:1.41301095.899.0
DIHP 1:1.41351095.598.9
DBHP 1:1.51351295.298.8

Table 1: Optimal Conditions for the Synthesis of Hydroxymethyl Phosphonates in a Microfluidic Reactor. Data sourced from a study on continuous synthesis methods, demonstrating the efficiency of flow chemistry. lew.ro

Q & A

Q. What are the optimal reaction conditions for synthesizing diethyl (2-methylallyl)phosphonate in Horner-Wadsworth-Emmons (HWE) reactions?

this compound is commonly employed in HWE reactions to generate α,β-unsaturated carbonyl compounds. Key methodological considerations include:

  • Solvent and Temperature : Reactions are typically conducted in tetrahydrofuran (THF) at −78°C to minimize side reactions and ensure controlled deprotonation .
  • Base Selection : n-BuLi (1.5 equiv) is used to deprotonate the phosphonate, forming the reactive ylide intermediate .
  • Stoichiometry : A 1.5:1 molar ratio of phosphonate to carbonyl substrate ensures complete conversion, as demonstrated in enantioselective syntheses of cadinol-type sesquiterpenes .
  • Workup : Quenching with aqueous ammonium chloride followed by extraction with ethyl acetate yields products with >95% purity after column chromatography .

Q. How can 31P NMR spectroscopy verify the structural integrity of this compound?

31P NMR is critical for confirming the chemical environment of the phosphorus atom:

  • Chemical Shift Range : Phosphonates typically exhibit δ values between 20–30 ppm. Deviations may indicate impurities or oxidation .
  • Coupling Patterns : The spectrum should show one-bond coupling (1JPH ≈ 700–800 Hz) to adjacent protons (e.g., methylallyl groups) and three-bond coupling (3JPH ≈ 10–15 Hz) to distal protons (Fig. 2–4, ).
  • Decoupling Techniques : 1H decoupling simplifies the spectrum by removing splitting from protons, allowing clear identification of the phosphorus signal .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Risk Assessment : Conduct a hazard analysis (e.g., flammability, reactivity with strong bases) using guidelines from Prudent Practices in the Laboratory .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats. Work in a fume hood to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers resolve stereoselectivity challenges when using this compound in domino reactions?

In multi-step syntheses (e.g., Mannich-Diels-Alder domino reactions), competing pathways may reduce stereoselectivity. Methodological solutions include:

  • Catalyst Optimization : Diisopropylammonium trifluoroacetate (0.1 equiv) enhances enantioselectivity by stabilizing transition states during the Mannich step .
  • Temperature Gradients : Starting at −78°C for ylide formation and gradually warming to room temperature improves control over intermediate reactivity .
  • Substrate Preorganization : Introducing bulky groups (e.g., tert-butyl) on the carbonyl substrate minimizes undesired rotamers, as shown in cadinol synthesis (Table 1, ).

Q. How should researchers address contradictory coupling constants observed in 31P NMR spectra of this compound derivatives?

Discrepancies in 3JPH values may arise from conformational flexibility or impurities:

  • Variable Temperature (VT) NMR : Conduct experiments at −40°C to 60°C to identify dynamic effects. Restricted rotation in the methylallyl group can split signals .
  • Impurity Profiling : Use LC-MS or 1H-31P HSQC to detect hydrolyzed byproducts (e.g., phosphonic acids) that alter coupling patterns .
  • Computational Validation : Compare experimental J values with density functional theory (DFT)-calculated coupling constants to confirm assignments .

Q. What methodologies are effective for analyzing thermal decomposition pathways of this compound?

Under thermal stress (e.g., reflux conditions), decomposition studies require:

  • Thermogravimetric Analysis (TGA) : Monitor mass loss between 150–200°C to identify degradation onset .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts like ethylene oxide or phosphorylated fragments .
  • Kinetic Studies : Use Arrhenius plots to model decomposition rates and establish safe temperature thresholds for reactions .

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Diethyl (2-methylallyl)phosphonate
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Diethyl (2-methylallyl)phosphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.